6-(Piperidin-4-yl)quinolin-3-amine
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Overview
Description
6-(Piperidin-4-yl)quinolin-3-amine is a compound with the molecular formula C14H17N3 It features a quinoline ring substituted with a piperidine moiety at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)quinolin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroquinoline with piperidine under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinoline ring.
Another method involves the condensation of 2-aminobenzaldehyde with piperidine in the presence of an acid catalyst, followed by cyclization and reduction steps to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
6-(Piperidin-4-yl)quinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)quinolin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline ring can interact with aromatic residues in the active site of enzymes, while the piperidine moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the piperidine moiety, used in antimalarial drugs.
Piperidine: A six-membered ring with a nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline ring, showing different pharmacological properties.
Uniqueness
6-(Piperidin-4-yl)quinolin-3-amine is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
6-piperidin-4-ylquinolin-3-amine |
InChI |
InChI=1S/C14H17N3/c15-13-8-12-7-11(1-2-14(12)17-9-13)10-3-5-16-6-4-10/h1-2,7-10,16H,3-6,15H2 |
InChI Key |
JMWYKILTYXMFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=CC(=CN=C3C=C2)N |
Origin of Product |
United States |
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